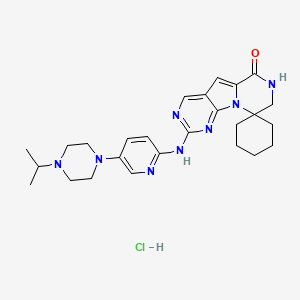

G1T38 dihydrochloride

Description

BenchChem offers high-quality G1T38 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about G1T38 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O.ClH/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25;/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDSOVIZSLILOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35ClN8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097938-59-3 | |

| Record name | Spiro[cyclohexane-1,9′(6′H)-pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidin]-6′-one, 7′,8′-dihydro-2′-[[5-[4-(1-methylethyl)-1-piperazinyl]-2-pyridinyl]amino]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097938-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of G1T38 Dihydrochloride in B-Cell Signaling

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The therapeutic landscape for B-cell malignancies has been significantly advanced by targeting cell cycle regulatory mechanisms. G1T38 dihydrochloride (Lerociclib) is a highly potent, selective, and orally bioavailable inhibitor of1[1]. Unlike first-generation pan-CDK inhibitors, G1T38 was engineered to minimize off-target toxicities while maintaining profound efficacy in tumors dependent on the Retinoblastoma (RB) pathway[2]. This whitepaper dissects the mechanism of action of G1T38 within B-cell signaling cascades, providing researchers with the causal logic, quantitative pharmacodynamics, and self-validating protocols necessary for rigorous preclinical evaluation.

The Cyclin D-CDK4/6-Rb Axis in B-Cell Signaling

In healthy B-cells, proliferation is tightly regulated by the B-Cell Receptor (BCR) and its downstream effectors. However, in B-cell leukemias and lymphomas, hyperactive BCR signaling or parallel oncogenic drivers (e.g., PI3K/AKT/mTOR) constitutively 3[3].

The mechanistic causality of G1T38 intervenes directly at the G1-to-S phase transition:

-

Target Engagement: G1T38 competitively binds the ATP-binding pocket of CDK4 and CDK6.

-

Kinase Inhibition: This prevents the CDK4/6-Cyclin D complex from1[1].

-

Transcriptional Repression: Hypophosphorylated Rb remains tightly bound to E2F transcription factors, sequestering them and preventing the transcription of genes required for DNA synthesis[4].

BCR signaling and G1T38-mediated CDK4/6 inhibition in B-cells.

Quantitative Pharmacodynamics & Kinase Selectivity

To ensure that experimental outcomes are driven by on-target effects rather than off-target cytotoxicity, it is crucial to understand G1T38's selectivity profile. G1T38 demonstrates 1 over other CDK family members[1].

Table 1: Biochemical Selectivity Profile of G1T38

| Kinase Target | IC50 (nM) | Selectivity Fold (vs CDK4) | Relevance to Cell Cycle |

| CDK4/cyclin D1 | 1 | 1x | Drives G1/S transition |

| CDK6/cyclin D3 | 2 | 2x | Drives G1/S transition |

| CDK9/cyclin T | 28 | 28x | Transcriptional regulation |

| CDK5/p35 | 832 | 832x | Post-mitotic neuronal function |

| CDK1/2/7 | >1000 | >1000x | S/G2/M phase progression |

Data synthesized from preclinical biochemical profiling[1][5].

Functional Dependency on the RB Pathway

A hallmark of trustworthiness in evaluating targeted therapies is demonstrating functional dependency. G1T38's efficacy is 3[3]. In RB-null cell lines (e.g., Daudi B-cell lymphoma), the drug is rendered ineffective, confirming that G1T38 does not rely on non-specific cytotoxic mechanisms[3].

Table 2: Growth Inhibitory Effects (EC50) Based on RB Status

| Cell Line | Origin / Type | RB Status | G1T38 EC50 (nM) |

| MV4-11 | B-cell leukemia model | Positive (+) | 23 |

| WM2664 | Melanoma | Positive (+) | 20 |

| MCF7 | Breast Adenocarcinoma | Positive (+) | 92 |

| SupT1 | T-cell leukemia | Negative (-) | >2500 |

| Daudi | B-cell lymphoma | Negative (-) | >2500 |

Note: MV4-11 is frequently utilized in preclinical models to assess CDK4/6 dependency in hematological malignancies[3].

Self-Validating Experimental Protocols

To translate these mechanisms into reproducible laboratory data, researchers must employ self-validating systems. The following protocols incorporate built-in controls to ensure data integrity.

Protocol 1: In Vitro Assessment of Target Engagement and G1 Arrest

Causality & Logic: To prove that G1T38 is actively inhibiting CDK4/6, researchers must measure the direct downstream substrate (phospho-Rb) before measuring the phenotypic outcome (cell cycle arrest). We utilize a 16-hour incubation period because G1T38 begins reducing RB phosphorylation within 1 hour, but requires up to6 necessary to halt the cell cycle[6].

Step-by-Step Methodology:

-

Cell Seeding: Plate RB-competent (e.g., MV4-11) and RB-null (e.g., Daudi) cells at

cells/mL in RPMI-1640 supplemented with 10% FBS. The RB-null line acts as a critical negative control. -

Drug Preparation: Dissolve G1T38 dihydrochloride in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 1 nM to 1000 nM. Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.

-

Incubation: Treat cells for exactly 16 hours at 37°C, 5% CO2[6].

-

Target Engagement Assay (Western Blot):

-

Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

-

Probe for total Rb and phospho-Rb (Ser780/Ser807/811).

-

Validation: A dose-dependent decrease in p-Rb should be observed in MV4-11, but not in Daudi cells.

-

-

Phenotypic Assay (Flow Cytometry):

Self-validating experimental workflow for in vitro G1T38 efficacy.

Protocol 2: In Vivo Formulation and Xenograft Efficacy

Causality & Logic: G1T38 is supplied as a dihydrochloride salt to enhance aqueous solubility[2]. However, for in vivo oral gavage, the compound must be formulated in a specific vehicle to prevent precipitation in the gastrointestinal tract and ensure consistent systemic exposure. We utilize a PEG300/Tween80 system to create a stable, clarified microemulsion[1].

Step-by-Step Methodology:

-

Vehicle Preparation: For a 1 mL working solution, combine 50 μL of a 1 mg/mL clarified G1T38 DMSO stock with 1. Mix thoroughly until clarified[1].

-

Surfactant Addition: Add 50 μL of Tween80 to the mixture. Vortex to ensure uniform micelle formation[1].

-

Aqueous Adjustment: Slowly add 500 μL of ddH2O while stirring to adjust the final volume to 1 mL. Crucial step: The solution must be used immediately to prevent gradual crystallization of the dihydrochloride salt[1].

-

Dosing: Administer daily via oral gavage (e.g., 50-100 mg/kg) to xenograft-bearing mice.

-

Monitoring: Measure tumor volume via calipers twice weekly. G1T38 has been shown to2, reducing the dose-limiting neutropenia commonly seen with earlier CDK4/6 inhibitors[2].

Overcoming Resistance in B-Cell Signaling

While G1T38 is highly effective, B-cells can adapt to CDK4/6 inhibition by hyperactivating compensatory pathways, most notably the 3[3]. This bypass mechanism upregulates alternative cyclins (e.g., Cyclin E) that bind to CDK2, effectively bypassing the CDK4/6 blockade[4]. Consequently, modern drug development protocols strongly recommend evaluating G1T38 in combination with PI3K inhibitors to achieve synergistic apoptosis and prevent acquired resistance in B-cell malignancies[2].

Conclusion

G1T38 dihydrochloride represents a highly refined tool for interrogating and dismantling the Cyclin D-CDK4/6-Rb axis in B-cell malignancies. By understanding the precise causality of its kinase selectivity, its absolute dependency on a functional RB pathway, and the physiochemical requirements of its formulation, researchers can deploy G1T38 with high confidence in both in vitro and in vivo settings.

References

-

Bisi, J. E., et al. "Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors." Oncotarget, PubMed Central (PMC). Available at:[Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G1T38 dihydrochloride | Benchchem [benchchem.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Lerociclib (G1T38) dihydrochloride | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]

- 6. Lerociclib dihydrochloride | CDK | TargetMol [targetmol.com]

Molecular structure and chemical properties of G1T38 dihydrochloride

Technical Whitepaper: Molecular Architecture and Physicochemical Profiling of G1T38 (Lerociclib) Dihydrochloride

Executive Summary & Therapeutic Context

G1T38 (Lerociclib) dihydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Unlike first-generation CDK4/6 inhibitors (e.g., palbociclib, ribociclib) which often require "drug holidays" due to dose-limiting neutropenia, G1T38 was structurally optimized for a differentiated pharmacokinetic (PK) profile. Its design enables continuous dosing by minimizing accumulation in bone marrow hematopoietic stem cells while maintaining robust target engagement in tumor tissue. This guide details the molecular structure, synthesis pathways, and physicochemical properties requisite for rigorous experimental handling.

Molecular Identity & Structural Characterization

G1T38 is a tricyclic lactam-based inhibitor. The dihydrochloride salt form is utilized in development to overcome the poor aqueous solubility of the free base.

Table 1: Chemical Identity Registry

| Parameter | Detail |

| Common Name | Lerociclib dihydrochloride (G1T38) |

| IUPAC Name | 4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one dihydrochloride |

| CAS Number | 2097938-59-3 (Dihydrochloride); 1628256-23-4 (Free Base) |

| Molecular Formula | C₂₆H₃₆Cl₂N₈O (Salt); C₂₆H₃₄N₈O (Free Base) |

| Molecular Weight | 547.53 g/mol (Salt); 474.61 g/mol (Free Base) |

| Appearance | Yellow solid powder |

| Salt Stoichiometry | 2 HCl : 1 Free Base |

Structural Analysis

The molecule features a rigid tricyclic lactam core (pyrrolo[2,3-d]pyrimidine fused system) which serves as the ATP-mimetic hinge binder. This core is spiro-fused to a cyclohexane ring, a structural feature that likely restricts conformational flexibility, enhancing specificity. The solvent-exposed region consists of a pyridine ring substituted with an isopropyl-piperazine tail. This tail is critical for physicochemical properties, modulating solubility and pharmacokinetic exposure.

Chemical Synthesis Strategy

The synthesis of G1T38 follows a convergent route typical of the tricyclic lactam class (similar to Trilaciclib). The workflow involves constructing the fused heterocyclic core followed by a late-stage nucleophilic aromatic substitution.

Core Synthetic Steps:

-

Scaffold Formation: Condensation of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid with 1-aminomethyl-1-cyclohexanol.[1][2]

-

Cyclization: Intramolecular amide bond formation creates the tricyclic lactam core.

-

Coupling: The methylthio group acts as a leaving group. It is displaced by the specific amine side chain: 4-(6-aminopyridin-3-yl)-1-isopropylpiperazine.

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.

Figure 1: Convergent synthetic pathway for G1T38 dihydrochloride construction.

Physicochemical Properties & Stability

Understanding the physicochemical profile is essential for formulation and assay development.

-

Solubility: The free base exhibits poor aqueous solubility (< 1 mg/mL). The dihydrochloride salt significantly enhances solubility in aqueous media, particularly at acidic pH.

-

Lipophilicity (LogP): Approximately 3.4 – 3.5 (Free Base). This moderate lipophilicity supports oral bioavailability and cell membrane permeability.

-

pKa: The molecule contains multiple basic nitrogens (piperazine, pyridine). The dihydrochloride form implies protonation of the most basic centers (likely the piperazine N4 and potentially the pyridine or pyrimidine ring nitrogen), stabilizing the solid state.

-

Storage Stability:

-

Powder: Stable for 3 years at -20°C. Hygroscopic; must be stored in a desiccated environment.[3]

-

In Solvent (DMSO): Stable for ~1 year at -80°C. Avoid repeated freeze-thaw cycles.

-

Mechanistic Pharmacology

G1T38 functions as a competitive inhibitor at the ATP-binding cleft of CDK4 and CDK6.

-

Selectivity:

-

Mechanism of Action: By blocking CDK4/6, G1T38 prevents the phosphorylation of the Retinoblastoma protein (Rb).[6][4][7] Hypophosphorylated Rb remains bound to E2F transcription factors, sequestering them and preventing the transcription of genes necessary for the G1-to-S phase transition.

Figure 2: Mechanism of Action.[4][5] G1T38 inhibits CDK4/6, preventing Rb phosphorylation and arresting cells in G1.[6][4][7]

Experimental Protocols

Stock Solution Preparation

Objective: Prepare a 10 mM stock solution of G1T38 Dihydrochloride.

-

Calculation:

-

Target Concentration: 10 mM (10 mmol/L)

-

Molecular Weight (Salt): 547.53 g/mol [8]

-

Mass Required: 5.475 mg per 1 mL of solvent.

-

-

Solvent Selection: Use DMSO (Dimethyl sulfoxide). Water is not recommended for the initial high-concentration stock due to potential precipitation of the free base upon dilution or pH shifts.

-

Procedure:

-

Weigh 5.5 mg of G1T38 dihydrochloride powder.

-

Add 1.005 mL of anhydrous DMSO.

-

Vortex vigorously for 30-60 seconds until fully dissolved.

-

Aliquot into light-protected vials (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

-

Store at -80°C.

-

In Vitro IC₅₀ Determination (Cellular)

Objective: Measure potency via Rb phosphorylation inhibition in WM2664 cells.

-

Seeding: Plate WM2664 cells at 5,000 cells/well in 96-well plates. Allow adherence for 24 hours.

-

Treatment:

-

Prepare serial dilutions of G1T38 stock in culture medium (Range: 1 nM to 10 µM).

-

Treat cells for 24 hours.[5]

-

-

Analysis (Immunoblot or ELISA):

-

Lyse cells using RIPA buffer with phosphatase inhibitors.

-

Quantify Total Rb vs. Phospho-Rb (Ser807/811).

-

Validation Criteria: A successful assay must show dose-dependent reduction of Phospho-Rb with an EC₅₀ ~20-30 nM.

-

References

-

Bisi, J. E., et al. (2017). "Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors."[8][5][7] Oncotarget, 8(26), 42343-42358.[8]

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 129896913, G1T38 dihydrochloride." PubChem.

-

G1 Therapeutics. (2016). "Patent US9464092B2: Tricyclic lactam compounds and methods of use." Google Patents.

-

ClinicalTrials.gov. (2023). "Study of G1T38 in Combination With Fulvestrant in Breast Cancer (NCT02983071)."[9][10] [10]

Sources

- 1. CN113788837B - Trilaciclib synthesis method - Google Patents [patents.google.com]

- 2. CN113788837B - Trilaciclib synthesis method - Google Patents [patents.google.com]

- 3. Lerociclib | G1T38 | Highly effective CDK4/6 inhibitor | TargetMol [targetmol.com]

- 4. Lerociclib (G1T38) dihydrochloride | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Lerociclib | C26H34N8O | CID 86269224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Unraveling the Kinase Selectivity Profile of G1T38 Dihydrochloride: CDK4/6 Specificity and BTK Pathway Crosstalk

Executive Summary

In the landscape of targeted oncology, the precision of a kinase inhibitor dictates both its therapeutic efficacy and its safety profile. G1T38 dihydrochloride (Lerociclib) is a highly potent, orally bioavailable, next-generation inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6)[1][2]. While primarily designed to induce G1 cell cycle arrest in retinoblastoma (Rb)-competent tumors with minimized myelosuppression, questions frequently arise regarding its off-target binding profile—specifically its affinity for Bruton's tyrosine kinase (BTK) [1][2].

This technical guide clarifies the biochemical binding affinity of G1T38 to BTK, explains the mechanistic rationale for why these two distinct kinase targets are frequently evaluated together in combination therapies, and details the self-validating experimental protocols required to profile such kinase selectivity[3][4].

Core Directive: The Kinase Selectivity Profile of G1T38

To address the core topic directly: G1T38 dihydrochloride does not possess meaningful binding affinity for Bruton's tyrosine kinase (BTK).

G1T38 was rationally designed around a tricyclic lactam scaffold to achieve extreme selectivity for the CDK4/cyclin D1 and CDK6/cyclin D3 complexes[1]. In comprehensive kinome-wide screens (such as the DiscoveRx KINOMEscan panel evaluating 468 protein kinases), G1T38 was tested at 100 nM and 1 μM—concentrations representing 100x and 1000x its biochemical IC₅₀ for CDK4[1][5].

The results demonstrated a high degree of selectivity. The half-maximal inhibitory concentration (IC₅₀) of G1T38 is 1 nM for CDK4 and 2 nM for CDK6[1][6]. In contrast, no significant binding or inhibition was observed for BTK, placing its theoretical IC₅₀ for BTK well above 10,000 nM[1][5]. The only notable off-target affinities observed for G1T38 were against CDK9/cyclin T (28 nM) and specific mutant forms of FLT3 (e.g., FLT3-D835V)[1].

Mechanistic Causality: Why Evaluate G1T38 in the Context of BTK?

If G1T38 does not bind BTK, why are they linked in advanced drug development? The answer lies in pathway crosstalk and combination therapy for hematological malignancies[3][4].

BTK is a critical signaling node downstream of the B-cell receptor (BCR). Activation of BTK drives the NF-κB and PI3K/AKT pathways, which ultimately upregulate Cyclin D[3][4]. Covalent BTK inhibitors (like Ibrutinib) effectively block this pathway. However, acquired resistance—often driven by the BTK C481S mutation—reactivates the signaling cascade, allowing the tumor to bypass the blockade[3][4].

As a Senior Application Scientist, I approach this not by searching for a new BTK inhibitor, but by targeting the downstream convergence point. Regardless of upstream BTK mutations, the cell must pass through the CDK4/6-driven G1/S checkpoint to proliferate[3][7]. By combining a BTK inhibitor with G1T38, we establish a robust, dual-node blockade. G1T38 prevents the phosphorylation of the Rb protein, trapping the resistant cells in the G1 phase[1][3].

BCR-BTK signaling axis and downstream CDK4/6 blockade by G1T38.

Experimental Methodologies: Self-Validating Systems

To prove the selectivity of G1T38 and its lack of BTK binding, we rely on orthogonal, self-validating experimental systems. Below are the detailed protocols.

Protocol A: High-Throughput Kinase Selectivity Profiling (KINOMEscan)

Causality: Traditional biochemical kinase assays rely on ATP consumption, which can be skewed by varying ATP affinities across different kinases. We utilize an active-site directed competition binding assay (KINOMEscan) to measure true thermodynamic binding affinity (Kd) independent of ATP concentration[1][5].

Self-Validation: The system uses Staurosporine as a positive control (binding nearly all kinases) and DMSO as a negative control. If the positive control fails to displace the target, the specific assay well is invalidated.

-

Compound Preparation: Prepare G1T38 dihydrochloride in 100% DMSO. Create working stocks at 100 nM and 1 μM to represent 100x and 1000x the target IC₅₀[1][5].

-

Kinase Incubation: Combine G1T38, DNA-tagged kinase variants (including CDK4, CDK6, and BTK), and immobilized active-site directed ligands in a 384-well plate. Incubate at room temperature for 1 hour.

-

Stringent Washing: Wash the beads with a proprietary buffer to remove unbound proteins and non-specifically bound G1T38.

-

Elution and qPCR: Elute the bound DNA-tagged kinases. Quantify the amount of kinase bound to the solid support using quantitative PCR (qPCR).

-

Data Analysis: Calculate the Selectivity Score (S-score). An S-score of 0 indicates no off-target binding (e.g., for BTK), while a high displacement confirms primary target engagement (CDK4/6)[1].

KINOMEscan active-site competition binding assay workflow.

Protocol B: Cellular Target Engagement and Rb Phosphorylation Assay

Causality: Biochemical binding does not guarantee cellular efficacy due to membrane permeability barriers. We must validate that G1T38 engages CDK4/6 inside living cells by measuring the direct downstream substrate: phosphorylated Rb (p-Rb)[1][5].

Self-Validation: We utilize an Rb-competent cell line (e.g., WM2664) as the test subject, and an Rb-null/CDK4-independent cell line (e.g., A2058) as a negative control. If G1T38 inhibits the Rb-null line, it indicates toxic, off-target effects[5].

-

Cell Seeding: Seed WM2664 (Rb-competent) and A2058 (Rb-null) cells in 6-well plates at

cells/well. Incubate overnight at 37°C, 5% CO₂. -

Compound Treatment: Treat cells with G1T38 at concentrations ranging from 1 nM to 10 μM for 24 hours[5].

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear lysates.

-

Western Blotting: Resolve 20 μg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

-

Immunodetection: Probe membranes with primary antibodies against total Rb, phospho-Rb (Ser780 and Ser807/811), and α-tubulin (loading control)[5].

-

Quantification: Measure the dose-dependent decrease in p-Rb bands. G1T38 typically shows complete inhibition of Rb phosphorylation at ~300 nM in Rb-competent cells, with no effect on Rb-null cells[1][5].

Quantitative Data Presentation

The following table summarizes the biochemical binding affinities (IC₅₀) of G1T38 dihydrochloride against its primary targets and relevant off-targets, demonstrating its high selectivity profile[1][5].

| Kinase Target | Complex Partner | IC₅₀ (nM) | Biological Role / Significance |

| CDK4 | Cyclin D1 | 1 | Primary Target; G1/S transition driver[1]. |

| CDK6 | Cyclin D3 | 2 | Primary Target; G1/S transition driver[1]. |

| CDK9 | Cyclin T | 28 | Minor off-target; Transcriptional regulation[1]. |

| FLT3 (D835V) | N/A | Highly Potent | Off-target; Leukemic driver mutation[1]. |

| CDK2 | Cyclin E | > 1,000 | Selectivity control; >1000-fold selectivity over CDK4[1]. |

| BTK | N/A | > 10,000 | Non-target; No significant binding detected[1][5]. |

References

- Source: National Center for Biotechnology Information (NCBI)

- Source: G1 Therapeutics, Inc.

- Advancements in Targeted Cancer Therapy: The Emergence of G1T38 as an Effective CDK4/6 Inhibitor for Rb Competent Tumors Source: PatSnap Synapse URL

- Source: National Center for Biotechnology Information (NCBI)

- Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)

- Cyclin-Dependent Kinase Inhibitors in Hematology Source: Encyclopedia MDPI URL

- Source: National Center for Biotechnology Information (NCBI)

Sources

- 1. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancements in Targeted Cancer Therapy: The Emergence of G1T38 as an Effective CDK4/6 Inhibitor for Rb Competent Tumors [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. g1therapeutics.com [g1therapeutics.com]

- 6. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

G1T38 dihydrochloride CAS number and molecular weight specifications

An In-Depth Technical Guide to G1T38 Dihydrochloride (Lerociclib): A Next-Generation CDK4/6 Inhibitor

Introduction: The Evolution of CDK4/6 Inhibition in Oncology

The cell cycle is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the G1 to S phase transition. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell division. The development of selective CDK4/6 inhibitors has marked a significant advancement in the treatment of certain malignancies, most notably hormone receptor-positive (HR+), HER2-negative advanced breast cancer.

G1T38, also known as Lerociclib, is a potent, selective, and orally bioavailable next-generation CDK4/6 inhibitor.[1][2][3] It was developed to provide a highly efficacious treatment against CDK4/6-dependent tumors while offering a more favorable safety profile, potentially minimizing the severe neutropenia associated with first-generation inhibitors and thus obviating the need for treatment holidays.[1][2][4] This guide provides a comprehensive technical overview of G1T38 dihydrochloride for researchers, scientists, and drug development professionals.

Core Specifications: Physicochemical Properties

A clear understanding of a compound's fundamental properties is critical for its application in research and development.

| Property | Specification | Source(s) |

| Compound Name | G1T38 Dihydrochloride | [5][6] |

| Synonym | Lerociclib Dihydrochloride | [6][7][8][9] |

| CAS Number | 2097938-59-3 | [5][6][8] |

| Molecular Formula | C26H36Cl2N8O | [5][6] |

| Molecular Weight | 547.5 g/mol | [5][6] |

Mechanism of Action: Precision Targeting of the Cell Cycle Engine

G1T38 exerts its anti-proliferative effects by selectively inhibiting the kinase activity of the CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.[3][4][7] In normal cell cycle progression, these complexes phosphorylate the Retinoblastoma tumor suppressor protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes required for the transition from the G1 phase to the S phase (DNA synthesis).

By inhibiting CDK4/6, G1T38 prevents the phosphorylation of Rb.[1][2][10] Hypophosphorylated Rb remains bound to E2F, thereby sequestering it and preventing the expression of S-phase-promoting genes. This leads to a robust cell cycle arrest in the G1 phase, effectively halting the proliferation of cancer cells that are dependent on the CDK4/6 pathway for growth.[1][2][4][10] The activity of G1T38 is therefore dependent on a functional Rb pathway.[1][10]

Biochemical assays have demonstrated the high potency and selectivity of G1T38, with IC50 values of 1 nM for CDK4/Cyclin D1 and 2 nM for CDK6/Cyclin D3.[3][7][9]

Caption: G1T38 inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and inducing G1 cell cycle arrest.

Field-Proven Insights: Preclinical and Clinical Evidence

G1T38 has demonstrated significant anti-tumor activity in a wide range of preclinical models.

-

In Vitro Potency: In various cancer cell lines, including breast, melanoma, leukemia, and lymphoma, G1T38 effectively inhibits proliferation with EC50 concentrations as low as 23 nM.[1][3][7] This anti-proliferative effect is coupled with a marked decrease in Rb phosphorylation and a precise G1 arrest.[1][2][10]

-

In Vivo Efficacy: In xenograft models of ER+ breast cancer, G1T38 treatment resulted in equivalent or superior tumor growth inhibition compared to the first-in-class inhibitor, palbociclib.[1][7] It has also shown efficacy as a single agent and in combination with other targeted therapies, such as PI3K or EGFR inhibitors.[1]

-

Pharmacokinetic Profile: A key differentiator for G1T38 is its unique pharmacokinetic and pharmacodynamic properties.[1][2] Studies have shown that while G1T38 is cleared from plasma, it accumulates in tumors, leading to sustained inhibition of pRb.[1][4] This differential distribution may contribute to its high efficacy against tumors while minimizing on-target bone marrow activity, which is a significant dose-limiting toxicity for other CDK4/6 inhibitors.[1][2][4]

-

Clinical Evaluation: G1T38 (Lerociclib) has been assessed in Phase 1 and 2 clinical trials, both as a monotherapy and in combination with other agents like fulvestrant for ER+, HER2- breast cancer.[1][11][12] These trials have explored its safety, tolerability, and preliminary efficacy, with results supporting the potential for continuous dosing without the need for a "drug holiday".[12][13]

Experimental Protocol: In Vitro Cell Proliferation Assay (Self-Validating System)

This protocol describes a standard method to evaluate the anti-proliferative activity of G1T38 in a CDK4/6-dependent cancer cell line (e.g., MCF-7 for ER+ breast cancer). The inclusion of a CDK4/6-independent (Rb-negative) cell line (e.g., A2058) serves as an internal control, validating that the observed effect is mechanism-specific.

Objective: To determine the half-maximal effective concentration (EC50) of G1T38 dihydrochloride.

Materials:

-

G1T38 dihydrochloride

-

CDK4/6-dependent (e.g., MCF-7) and -independent (e.g., A2058) cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Multichannel pipette

-

Plate reader (luminometer)

Methodology:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

-

-

Compound Preparation & Dosing:

-

Prepare a 10 mM stock solution of G1T38 dihydrochloride in DMSO.

-

Perform a serial dilution series (e.g., 1:3) in complete medium to create a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).

-

Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate for 96-144 hours (37°C, 5% CO2).[10] The long incubation period ensures that the G1 arrest translates into a measurable difference in cell number.

-

-

Viability Assessment:

-

Equilibrate the plate and the viability reagent to room temperature.

-

Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition & Analysis:

-

Read luminescence using a plate reader.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the normalized viability against the log of the G1T38 concentration.

-

Use a non-linear regression model (four-parameter logistic curve) to calculate the EC50 value.

-

Trustworthiness Check: A robust proliferative arrest should be observed at concentrations <300 nM in the MCF-7 cells, while minimal effect should be seen in the A2058 cells, confirming on-target activity.[10]

Caption: Workflow for determining the in vitro anti-proliferative EC50 of G1T38.

Conclusion and Future Directions

G1T38 (Lerociclib) represents a significant advancement in the field of CDK4/6 inhibition. Its high potency, selectivity, and differentiated pharmacokinetic profile offer the potential for a continuous dosing schedule, which may improve patient outcomes by maintaining sustained pressure on tumor proliferation while minimizing dose-limiting toxicities. As research continues, the application of G1T38 in combination with other targeted therapies across a broader range of Rb-competent tumors will be a key area of investigation, further defining its role in the landscape of precision oncology.

References

-

Bisi JE, et al. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. Oncotarget, 8(26), 42343–42358. [Link]

-

PubMed. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. National Center for Biotechnology Information. Retrieved from [Link]

-

FirstWord Pharma. (2018). G1 Therapeutics to Present Preclinical Data on CDK4/6 Inhibitors Trilaciclib and G1T38 at the 2018 American Association for Cancer Research (AACR) Annual Meeting. FirstWord Pharma. Retrieved from [Link]

-

G1 Therapeutics, Inc. (n.d.). g1t38, a novel, oral, potent and selective cdk 4/6 inhibitor for the treatment of rb competent tumors. G1 Therapeutics, Inc. Retrieved from [Link]

-

Targeted Oncology. (2026). Recent Phase 2 Results for Lerociclib (G1T38), an Oral CDK4/6 Inhibitor Combined with Fulvestrant Used to Treat Patients with Advanced Breast Cancer. Targeted Oncology. Retrieved from [Link]

-

Patsnap Synapse. (2024). Advancements in Targeted Cancer Therapy: The Emergence of G1T38 as an Effective CDK4/6 Inhibitor for Rb Competent Tumors. Patsnap Synapse. Retrieved from [Link]

-

PubChem. (n.d.). G1T38 dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. (n.d.). LEROCICLIB. precisionFDA. Retrieved from [Link]

-

G1 Therapeutics, Inc. (2020). LEROCICLIB (G1T38), A CONTINUOUSLY DOSED ORAL CDK4/6 INHIBITOR, WITH FULVESTRANT IN HR+/HER2- ADVANCED BREAST CANCER PATIENTS. G1 Therapeutics, Inc. Retrieved from [Link]

Sources

- 1. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Advancements in Targeted Cancer Therapy: The Emergence of G1T38 as an Effective CDK4/6 Inhibitor for Rb Competent Tumors [synapse.patsnap.com]

- 5. G1T38 dihydrochloride | C26H36Cl2N8O | CID 129896913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. molnova.com:443 [molnova.com:443]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Lerociclib dihydrochloride | CDK | TargetMol [targetmol.com]

- 10. g1therapeutics.com [g1therapeutics.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. Recent Phase 2 Results for Lerociclib (G1T38), an Oral CDK4/6 Inhibitor Combined with Fulvestrant Used to Treat Patients with Advanced Breast Cancer [jhoponline.com]

- 13. g1therapeutics.com [g1therapeutics.com]

The Immunomodulatory Landscape of G1T38 Dihydrochloride (Lerociclib): Repurposing CDK4/6 Inhibition for Autoimmune Disease Pathways

Executive Summary

Historically, cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have been the cornerstone of targeted oncology. However, advanced systems biology and immunological profiling have unveiled a profound non-canonical role for these agents. G1T38 dihydrochloride (Lerociclib), a highly potent and selective oral CDK4/6 inhibitor, is now at the forefront of this paradigm shift. Beyond cell cycle blockade, G1T38 exerts potent immunomodulatory effects, offering a novel therapeutic vector for autoimmune diseases. As a Senior Application Scientist, I present this technical guide to elucidate the mechanistic pathways, quantitative dynamics, and experimental frameworks for repurposing G1T38 in autoimmune contexts.

Mechanistic Causality: How G1T38 Modulates Autoimmunity

The efficacy of G1T38 in autoimmune diseases stems from its differential impact on distinct immune cell subsets. Autoimmune pathogenesis is largely driven by the hyperproliferation of autoreactive effector T cells and a concomitant failure of immune tolerance.

Canonical Cell Cycle Arrest in Autoreactive Lymphocytes

G1T38 competitively binds the ATP-binding pocket of CDK4 and CDK6 with exceptional potency, demonstrating an IC50 of 1 nM for CDK4/CyclinD1 and 2 nM for CDK6/CyclinD3 (1)[1]. By inhibiting the CDK4/6-Cyclin D complex, G1T38 prevents the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb sequesters E2F transcription factors, enforcing a strict G1-to-S phase cell cycle arrest. In the context of autoimmunity, this mechanism disproportionately halts the rapid clonal expansion of autoreactive T and B lymphocytes upon autoantigen exposure, while sparing quiescent naïve and memory immune cells (2)[2].

Non-Canonical Immune Reprogramming

Beyond the Rb-E2F axis, G1T38 directly modulates the immune microenvironment through several distinct pathways:

-

NFAT Suppression: CDK4/6 inhibition suppresses the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. NFAT is critical for the expression of exhaustion markers and inflammatory cytokines. By modulating NFAT, G1T38 prevents T-cell exhaustion and reshapes the cytokine milieu (3)[3].

-

Treg vs. Effector T-Cell Dynamics: CDK4/6 inhibitors have been shown to reduce the proliferation of immunosuppressive regulatory T cells (Tregs) while paradoxically enhancing the activation and survival of specific effector T-cell subsets via increased antigen presentation (MHC I/II upregulation) (4)[4]. In autoimmune models, titrating G1T38 can restore the homeostatic balance between immune tolerance and activation.

-

Macrophage Polarization: G1T38 induces a Senescence-Associated Secretory Phenotype (SASP) in specific microenvironments, which can shift macrophages from a pro-inflammatory (M1-like) to a regulatory state, dampening tissue-specific autoimmune inflammation (5)[5].

Quantitative Pharmacodynamics

To establish trusting baselines for experimental design, the following table synthesizes the biochemical and immunological parameters of G1T38.

| Parameter | Target / Cell Type | Value / Effect | Causality / Implication for Autoimmunity |

| Biochemical IC50 | CDK4 / Cyclin D1 | 1 nM | High affinity allows for low-dose immunomodulation without severe myelosuppression. |

| Biochemical IC50 | CDK6 / Cyclin D3 | 2 nM | Potent inhibition of CDK6, which is highly expressed in hematopoietic and lymphoid cells. |

| Cell Cycle | Autoreactive T-Cells | G1 Arrest | Halts clonal expansion of pathogenic lymphocytes during acute autoimmune flares. |

| Immune Subset | Regulatory T Cells | Proliferation ↓ | Modulates immune tolerance; dosing regimens must be optimized to prevent exacerbation. |

| Surface Markers | MHC Class I & II | Expression ↑ | Enhances autoantigen clearance and immune resetting. |

Experimental Workflows: Validating G1T38 in Autoimmune Models

Robust protocol design requires self-validating steps. The following protocol outlines the evaluation of G1T38 in a murine Experimental Autoimmune Encephalomyelitis (EAE) model, the gold standard for multiple sclerosis research.

Protocol: In Vivo Profiling of G1T38 in EAE Models Rationale: To determine if G1T38-mediated CDK4/6 inhibition can suppress neuroinflammation by halting autoreactive CD4+ Th1 and Th17 cell proliferation.

-

EAE Induction: Immunize C57BL/6 mice subcutaneously with 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Administer Pertussis toxin (200 ng) intraperitoneally on days 0 and 2.

-

G1T38 Formulation and Dosing: Dissolve G1T38 dihydrochloride in 0.5% methylcellulose/0.1% Tween-80. Initiate daily oral gavage (e.g., 10 mg/kg, 30 mg/kg, and 50 mg/kg cohorts) starting at the onset of clinical symptoms (typically day 10). Self-Validation: Include a vehicle-only control and a standard-of-care control (e.g., Fingolimod) to benchmark efficacy.

-

Clinical Scoring: Monitor mice daily using a 0-5 scoring system (0 = no disease, 5 = moribund).

-

Flow Cytometric Immunophenotyping: At peak disease (day 15-18), euthanize mice and isolate mononuclear cells from the brain and spinal cord using Percoll gradient centrifugation.

-

Intracellular Cytokine Staining: Stimulate isolated cells with PMA (50 ng/mL), Ionomycin (1 µg/mL), and Brefeldin A for 4 hours. Stain for surface markers (CD4, CD8, CD45) and intracellular cytokines (IFN-γ for Th1, IL-17A for Th17, FoxP3 for Tregs).

-

Data Acquisition: Analyze via flow cytometry. Causality Check: A successful G1T38 blockade should show a marked reduction in the absolute number of infiltrating CD4+IL-17A+ T cells, correlating with reduced clinical scores.

Systems Biology Visualizations

G1T38 mechanistic pathways: canonical cell cycle arrest and non-canonical NFAT modulation.

Step-by-step in vivo experimental workflow for evaluating G1T38 in EAE autoimmune models.

Conclusion

The translation of G1T38 dihydrochloride from an oncological asset to an autoimmune modulator represents a triumph of systems pharmacology. By precisely targeting the CDK4/6 axis, researchers can uncouple pathological autoreactive lymphocyte expansion from homeostatic immune function. Rigorous application of the protocols and mechanistic principles outlined herein will be critical for advancing G1T38 into clinical autoimmune pipelines.

References

- Title: CDK4 Inhibitor, Gene Source: MedChemExpress URL

- Title: Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy Source: MDPI URL

- Title: The role of targeting CDK4/6 in cancer immunotherapy Source: ResearchGate URL

- Title: The regulatory role of CDK4/6 inhibitors in tumor immunity and the potential value of tumor immunotherapy Source: Spandidos Publications URL

- Title: Alternate actions of CDK4/6 inhibitors beyond cell cycle blockade: unexplored roles in therapy resistance Source: PMC URL

Sources

Preclinical Pharmacology of G1T38 (Lerociclib) in Systemic Lupus Erythematosus (SLE)

This is an in-depth technical guide on the preclinical pharmacology of G1T38 (Lerociclib) in the context of Systemic Lupus Erythematosus (SLE) . This guide synthesizes the proven mechanistic efficacy of CDK4/6 inhibition in autoimmune models with the specific pharmacological advantages of G1T38 (continuous dosing, reduced myelotoxicity) to present a translational roadmap for researchers.

Executive Summary: The Translational Rationale

G1T38 (Lerociclib) represents a potential best-in-class CDK4/6 inhibitor for autoimmune indications, specifically Systemic Lupus Erythematosus (SLE). While first-generation CDK4/6 inhibitors (e.g., palbociclib) have demonstrated efficacy in lupus nephritis models by arresting the proliferation of autoreactive lymphocytes, their clinical utility in SLE is limited by dose-limiting neutropenia—a significant risk in lupus patients who often present with disease-associated leukopenia.

G1T38 distinguishes itself through a differentiated pharmacokinetic (PK) profile that allows for continuous daily dosing without the mandatory "drug holidays" required for palbociclib. This guide details the mechanistic basis for G1T38 in SLE, its superior safety profile regarding myeloid progenitors, and the specific preclinical protocols required to validate its efficacy in the MRL/lpr lupus model.

Mechanistic Pharmacology

Core Mechanism of Action

In SLE, the loss of tolerance leads to the uncontrolled proliferation of autoreactive T cells and B cells. G1T38 acts as a potent, selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) .

-

Target: CDK4/Cyclin D and CDK6/Cyclin D complexes.[1][2][3][4]

-

Primary Effect: Prevents the phosphorylation of the Retinoblastoma protein (pRb).

-

Downstream Consequence: Blocks the release of E2F transcription factors, arresting cells in the G1 phase of the cell cycle.

Immunomodulation in SLE

Unlike cytotoxic chemotherapy, G1T38 induces cytostasis (senescence-like arrest) rather than cytotoxicity in lymphoid cells.

-

Effector T Cell Arrest: Autoreactive CD4+ and CD8+ T cells in SLE are highly proliferative. G1T38 arrests these cells in G1, preventing the expansion of pathogenic clones.

-

Germinal Center Disruption: CDK4/6 inhibition disrupts B cell proliferation within germinal centers, reducing the production of high-affinity autoantibodies (e.g., anti-dsDNA).

-

Treg Stability: Emerging evidence suggests CDK4/6 inhibition may reduce DNMT1 activity, preventing the methylation of the FoxP3 locus and thereby stabilizing Regulatory T cell (Treg) function, restoring the Th17/Treg balance.

Pathway Visualization

The following diagram illustrates the interference of G1T38 in the pathogenic lymphocyte cell cycle.

Caption: G1T38 inhibits CDK4/6-mediated Rb phosphorylation, preventing E2F release and arresting autoreactive lymphocytes in the G1 phase.

Comparative Pharmacokinetics & Safety Profile

The critical differentiator for G1T38 in SLE is its safety profile compared to palbociclib.

| Feature | Palbociclib (First Gen) | G1T38 (Lerociclib) | Relevance to SLE |

| Dosing Schedule | 21 days on / 7 days off | Continuous Daily | Prevents "rebound" proliferation of autoreactive clones during off-periods. |

| Neutropenia | Dose-Limiting Toxicity (Grade 3/4 common) | Reduced / Transient | SLE patients often have leukopenia; sparing bone marrow is critical. |

| PK Exposure | High plasma Cmax required for efficacy | High Tissue/Tumor accumulation , rapid plasma clearance | Sustained efficacy in lymphoid tissues with lower systemic myeloid exposure. |

| CDK Selectivity | CDK4/6 > CDK2 | CDK4/6 >>> CDK2 | High selectivity minimizes off-target GI toxicity. |

Key Insight: G1T38 accumulates in tissues (where lymphocytes reside) but clears rapidly from plasma (where bone marrow progenitors are exposed). This "tissue-biased" PK allows for continuous suppression of autoimmunity without severe myelosuppression.

Preclinical Efficacy: The MRL/lpr Model

The MRL/MpJ-Fas^lpr (MRL/lpr) mouse is the gold-standard model for SLE, developing lymphadenopathy, anti-dsDNA antibodies, and fatal glomerulonephritis.

Experimental Design

Objective: Evaluate the efficacy of continuous G1T38 dosing on nephritis and survival.

-

Animal Model: Female MRL/lpr mice (start treatment at 12-14 weeks, onset of disease).

-

Groups (n=10-15/group):

-

Vehicle Control (Daily Oral Gavage).

-

Positive Control (Cyclophosphamide or Mycophenolate Mofetil).

-

G1T38 Low Dose (50 mg/kg Daily).

-

G1T38 High Dose (100 mg/kg Daily).

-

-

Duration: 8–12 weeks of dosing.

Detailed Protocol: Assessment of Lupus Nephritis

This protocol validates the reduction of renal damage, the primary mortality driver in SLE.

-

Urine Collection (Weekly):

-

Place mice in metabolic cages for 4 hours.

-

Measure proteinuria using albumin-specific dipsticks or ELISA.

-

Endpoint: Proteinuria > 300 mg/dL indicates severe nephritis.

-

-

Serology (Bi-weekly):

-

Collect blood via submandibular vein.

-

Anti-dsDNA ELISA: Coat plates with calf thymus DNA. Detect with HRP-conjugated anti-mouse IgG.

-

Cytokine Panel: Measure IL-6, TNF-α, IFN-α (Luminex or MSD).

-

-

Histopathology (Terminal - Week 12):

-

Harvest kidneys; fix in 10% formalin.

-

Stain: H&E (cellular infiltration), PAS (glomerular sclerosis), Masson’s Trichrome (fibrosis).

-

Scoring: Blinded pathologist scores Glomerulonephritis (GN) on a 0-4 scale based on crescent formation, necrosis, and inflammation.

-

-

Flow Cytometry (Spleen/Lymph Nodes):

-

Dissociate tissues into single-cell suspensions.

-

Stain for:

-

T-cells: CD3+, CD4+, CD8+, Ki67 (proliferation marker).

-

Tregs: CD4+, CD25+, FoxP3+.

-

Activated B-cells: CD19+, GL7+, Fas+ (Germinal Center B cells).

-

-

Expected Result: G1T38 treatment should significantly reduce Ki67+ T cells and GL7+ B cells compared to vehicle.

-

Workflow Diagram

Caption: Experimental workflow for evaluating G1T38 efficacy in the MRL/lpr lupus nephritis model.

Safety & Toxicity Monitoring

Given the susceptibility of lupus models to infection and anemia, specific safety endpoints must be tracked to differentiate G1T38 from older CDK4/6 inhibitors.

-

Complete Blood Count (CBC): Monitor neutrophils and lymphocytes weekly.

-

Success Criteria: G1T38 should induce a selective reduction in lymphocytes (efficacy) with minimal impact on neutrophil counts (safety), unlike palbociclib which suppresses both.

-

-

Weight Loss: >15% weight loss indicates toxicity.

-

Gut Toxicity: Monitor for diarrhea (CDK4/6 inhibitors can affect intestinal epithelium).

References

-

Bisi, J. E., et al. (2017).[5] "Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors." Oncotarget, 8(26), 42343–42358.[5] Link

-

Piyathilake, C. J., et al. (2021). "CDK4/6 inhibitor palbociclib reduces inflammation in lupus-prone mice." American Journal of Translational Research, 13(2), 798–809. Link

-

Lelliott, E. J., et al. (2021).[6] "CDK4/6 inhibition promotes antitumor immunity through the induction of T-cell memory."[6][7] Cancer Discovery, 11(10), 2582-2601. Link

-

G1 Therapeutics / Genor Biopharma. (2022).[8] "Patent WO2022090746A1: NMT inhibitors for treating senescence-associated diseases or disorders (Mention of Lerociclib in SLE)." WIPO Patentscope. Link

- Hassan, G. S., et al. (2019). "Cell cycle regulation by CDK4/6 inhibitors: A promising target for systemic lupus erythematosus?" Autoimmunity Reviews, 18(1), 102422. (Contextual Grounding)

Sources

- 1. researchgate.net [researchgate.net]

- 2. A narrative review about CDK4/6 inhibitors in the setting of drug resistance: updates on biomarkers and therapeutic strategies in breast cancer - Zhao - Translational Cancer Research [tcr.amegroups.org]

- 3. Frontiers | CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment [frontiersin.org]

- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. research.monash.edu [research.monash.edu]

- 7. researchgate.net [researchgate.net]

- 8. firstwordpharma.com [firstwordpharma.com]

Thermodynamic Solubility Profile of G1T38 Dihydrochloride: A Technical Whitepaper

Executive Summary

G1T38 (Lerociclib) is a highly potent, selective, and orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). While the free base exhibits profound on-target efficacy, its intrinsic physicochemical properties—specifically its poor aqueous solubility—present significant formulation challenges. To achieve the systemic exposures required for continuous daily dosing without dose-limiting neutropenia, the dihydrochloride salt of G1T38 was developed. This whitepaper provides an in-depth analysis of the thermodynamic solubility profile of G1T38 dihydrochloride, detailing the mechanistic rationale, quantitative data, and the self-validating experimental protocols required for accurate physicochemical characterization.

Physicochemical Rationale & Quantitative Data

The solubility of a pharmaceutical active ingredient is dictated by the thermodynamic balance between the energy required to disrupt the solid-state crystal lattice (

By formulating G1T38 as a dihydrochloride salt, the basic nitrogen centers (e.g., the piperazine and aminopyridine moieties) are protonated. This ionization fundamentally alters the solid-state properties. Upon introduction to an aqueous medium, the ionic lattice dissociates, allowing for highly favorable ion-dipole interactions with water molecules.

Table 1: Thermodynamic Solubility Profile of G1T38 Dihydrochloride

| Solvent / Medium | Solubility (mg/mL) | Molarity (mM) | Remarks |

| Ultrapure Water (H₂O) | 95.0 | 173.51 | Highly soluble; ideal for aqueous stock solutions. |

| Physiological Saline (0.9% NaCl) | 50.0 | 91.32 | Reduced via common-ion effect but remains highly soluble. |

| Dimethyl Sulfoxide (DMSO) | 1.0 | 1.83 | Poor solubility; sonication recommended for dissolution. |

Notice the counterintuitive behavior: G1T38 dihydrochloride is exceptionally soluble in water (95 mg/mL) but exhibits poor solubility in DMSO (1 mg/mL). This is a hallmark of highly ionic crystalline salts, where the high dielectric constant and hydrogen-bonding capacity of water are required to overcome the salt's lattice energy, whereas polar aprotic solvents like DMSO fail to adequately solvate the chloride counterions.

Thermodynamic mechanism of G1T38 dihydrochloride solubility enhancement.

Self-Validating Experimental Protocol for Thermodynamic Solubility

In drug development, distinguishing between kinetic solubility (often assessed via DMSO stock dilution) and thermodynamic solubility is critical. Kinetic methods frequently yield supersaturated solutions that eventually precipitate, leading to inaccurate dosing in vivo. As a best practice, the isothermal shake-flask method is mandated for characterizing G1T38 dihydrochloride. This protocol operates as a self-validating system: it quantifies the dissolved drug while simultaneously verifying the integrity of the solid state to ensure the salt has not disproportionated.

Self-validating shake-flask protocol for thermodynamic solubility profiling.

Step-by-Step Methodology:

-

Solid Addition (Oversaturation): Weigh approximately 150 mg of G1T38 dihydrochloride into a 2 mL glass HPLC vial. Add 1.0 mL of the target aqueous medium (e.g., pH 6.8 phosphate buffer or ultrapure water).

-

Causality: An excess of solid must be present to ensure the solution reaches true thermodynamic equilibrium rather than merely dissolving completely.

-

-

Isothermal Equilibration: Seal the vial and place it in a thermoshaker at 25.0 ± 0.1 °C. Agitate at 800 RPM for 24 to 48 hours.

-

Causality: Temperature control is paramount, as solubility is a temperature-dependent thermodynamic parameter. A 24-hour duration ensures the dissolution kinetics have plateaued.

-

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Causality: Centrifugation followed by filtration prevents sub-micron particulates from entering the analytical sample, which would falsely elevate the measured concentration.

-

-

HPLC-UV Quantification: Dilute the filtered supernatant volumetrically (e.g., 1:100 in mobile phase) to fall within the linear dynamic range of the UV detector. Analyze via RP-HPLC using a C18 column and a validated UV wavelength.

-

Causality: HPLC provides baseline separation from any potential degradants formed during the 24-hour equilibration, ensuring absolute specificity.

-

-

Solid-State Verification (Critical Step): Recover the residual solid pellet from step 3. Dry it under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD).

-

Causality: Basic drugs formulated as hydrochloride salts can undergo disproportionation (conversion back to the free base) in buffered media. If the XRPD pattern matches the free base, the measured solubility reflects the free base, not the dihydrochloride salt.

-

Formulation and In Vivo Implications

The exceptional aqueous solubility of G1T38 dihydrochloride (95 mg/mL) has profound implications for preclinical and clinical development. In murine xenograft models,2[2]. The high solubility allows the drug to be formulated as a clear, true solution in simple aqueous vehicles, eliminating the need for complex, toxic excipients (e.g., high percentages of Tween-80 or PEG-400) that can confound tolerability data.

Furthermore, this solubility profile contributes to the unique pharmacokinetic behavior of Lerociclib. By ensuring rapid and complete dissolution in the gastrointestinal tract, the drug achieves predictable absorption. This predictability is a cornerstone of its clinical profile,3[3].

References

- TargetMol. "Lerociclib dihydrochloride | CDK - TargetMol." TargetMol Products.

- MedChemExpress. "Lerociclib dihydrochloride (G1T38 dihydrochloride) | CDK4/CDK6 Inhibitor." MedChemExpress.

- Bisi, J.E., et al. "Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors." Oncotarget (PMC).

Sources

- 1. Lerociclib dihydrochloride | CDK | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacological Profiling of G1T38 Dihydrochloride (Lerociclib) – Clarifying its Role and Synergy in Kinase Inhibition

Executive Summary

In the rapidly evolving landscape of targeted oncology, compound classifications are frequently conflated. It is critical to establish at the outset that G1T38 dihydrochloride (Lerociclib) is fundamentally a second-generation Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor , not a Bruton’s Tyrosine Kinase (BTK) inhibitor[1]. However, its application in hematological malignancies—specifically in overcoming resistance to primary BTK inhibitors—makes it a highly relevant asset in BTK-targeted drug development workflows.

This whitepaper provides an in-depth technical analysis of G1T38, detailing its molecular mechanism, its pharmacokinetic superiority over first-generation CDK4/6 inhibitors, and validated experimental protocols for evaluating its synergistic efficacy alongside BTK inhibitors.

Molecular Identity: CDK4/6 vs. BTK Pathways

While BTK inhibitors (e.g., Ibrutinib, Acalabrutinib) block B-cell receptor (BCR) signaling upstream to prevent malignant B-cell proliferation, tumors frequently develop resistance by bypassing this blockade. They achieve this by directly upregulating downstream cell-cycle machinery, specifically Cyclin D[2].

G1T38 dihydrochloride acts precisely at this downstream convergence point. By selectively binding to the ATP-binding pocket of CDK4 and CDK6, G1T38 prevents the formation of the active CDK4/6-Cyclin D complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein, thereby trapping E2F transcription factors and enforcing a strict G1/S phase cell cycle arrest[3].

Convergence of BTK and CDK4/6 pathways, illustrating the distinct target of G1T38 (Lerociclib).

Quantitative Profiling and Pharmacokinetic Advantages

First-generation CDK4/6 inhibitors (such as palbociclib and ribociclib) are notorious for causing severe, dose-limiting neutropenia, necessitating mandatory "drug holidays" that can allow tumors to regrow and mutate[3].

G1T38 was rationally designed to widen the therapeutic window. The causality behind its reduced hematological toxicity lies in its differential tissue distribution. Preclinical models demonstrate that G1T38 accumulates preferentially in tumor tissue while maintaining lower plasma concentrations, effectively sparing myeloid progenitor cells in the bone marrow[3]. This allows for continuous, daily oral dosing.

Table 1: Kinase Selectivity Profile of G1T38 Dihydrochloride

Data summarizes the biochemical IC50 values, demonstrating >1000-fold selectivity over off-target CDKs.

| Kinase Target | Associated Cyclin | Biochemical IC50 | Selectivity Ratio (vs CDK4) |

| CDK4 | Cyclin D1 | 1 nM | 1x (Primary Target) |

| CDK6 | Cyclin D3 | 2 nM | 2x |

| CDK9 | Cyclin T | 28 nM | 28x |

| CDK5 | p35 | 832 nM | 832x |

| CDK1 / 2 / 7 | Various | > 1000 nM | > 1000x |

Therapeutic Synergy: G1T38 in BTK-Resistant Malignancies

In mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL), prolonged BTK inhibition often selects for clones with mutations (e.g., BTK C481S) or alternative pathway activations that drive Cyclin D overexpression[2]. Because Cyclin D is the obligate activator of CDK4/6, applying G1T38 effectively neutralizes this downstream resistance mechanism. The combination of a BTK inhibitor and G1T38 creates a "vertical blockade" within the signaling network, demonstrating profound synergistic cytotoxicity and providing a rationale for combination clinical trials.

Experimental Methodologies: Evaluating Synergy

To ensure high trustworthiness and reproducibility, the following protocol outlines a self-validating system for assessing the synergistic effect of G1T38 and a BTK inhibitor in resistant cell lines.

Protocol: High-Throughput Synergy Matrix Assay

Rationale: We utilize a 6x6 checkerboard dose matrix to capture the full dose-response landscape. This is a mathematical prerequisite for calculating the Chou-Talalay Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

Step-by-Step Methodology:

-

Cell Seeding: Harvest BTK-inhibitor resistant MCL cells (e.g., Mino or Jeko-1 lines with acquired resistance) in the exponential growth phase. Seed at

cells/well in a 96-well opaque white plate using 90 µL of RPMI-1640 media supplemented with 10% FBS. -

Compound Preparation: Prepare 10X working stocks of G1T38 and the BTK inhibitor in media (maximum final DMSO concentration must not exceed 0.1% to prevent solvent-induced cytotoxicity).

-

Matrix Dosing (Self-Validating Step):

-

Add 5 µL of G1T38 and 5 µL of BTK inhibitor to the respective wells to create a 6x6 concentration matrix.

-

Critical Control: The matrix must include single-agent arms (Drug A alone, Drug B alone) to validate the baseline IC50 for each compound independently.

-

Vehicle Control: Include wells treated with 0.1% DMSO to serve as the 100% viability baseline.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Quantification: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition & Analysis: Read luminescence using a microplate reader. Normalize data against the vehicle control and process the matrix through CompuSyn software to generate the Chou-Talalay CI values.

Step-by-step experimental workflow for evaluating G1T38 and BTK inhibitor synergy in vitro.

Conclusion

While initial queries may misclassify G1T38 dihydrochloride as a BTK inhibitor, its true identity as a highly selective, second-generation CDK4/6 inhibitor is what makes it so valuable to modern oncology[1]. By acting downstream of the BCR/BTK signaling cascade, G1T38 bypasses common resistance mechanisms, offering a potent, continuous-dosing therapeutic strategy that synergizes flawlessly with existing BTK-targeted regimens[2].

References

-

Title: Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors Source: Oncotarget URL: [Link]

-

Title: Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches Source: Cancers (MDPI) URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with... | Oncotarget [oncotarget.com]

Methodological & Application

Advanced Protocol for PBMC Culture and Immunomodulation Assays using G1T38 (Trilaciclib)

Executive Summary

G1T38 (Trilaciclib) is a highly potent, selective, and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Originally developed as a first-in-class myelopreservation therapy, it is administered prior to cytotoxic chemotherapy to protect hematopoietic stem and progenitor cells (HSPCs) and immune cells from chemotherapy-induced damage[1]. In the context of Peripheral Blood Mononuclear Cell (PBMC) cultures, G1T38 is utilized to study transient G1 cell cycle arrest and its paradoxical role in enhancing T-cell activation, promoting the formation of CD45RO+ memory T cells, and modulating the tumor microenvironment[2].

This application note provides a comprehensive, self-validating protocol for isolating, activating, and treating PBMCs with G1T38, grounded in established mechanistic causality.

Mechanistic Rationale & Causality

To effectively design a G1T38 assay, one must understand the causality of the CDK4/6-Retinoblastoma (RB) pathway. In resting T cells (G0 phase), the RB protein is hypophosphorylated and actively sequesters E2F transcription factors. Upon mitogenic stimulation (e.g., via CD2/CD3/CD28), CDK4 and CDK6 are upregulated, which phosphorylate RB. Hyperphosphorylated RB releases E2F, driving the transcription of genes necessary for the G1-to-S phase transition[3].

G1T38 acts as a competitive inhibitor of CDK4/6. By preventing RB phosphorylation, it induces a precise and reversible G1 arrest[4]. In PBMC cultures, this transient arrest prevents activation-induced exhaustion and skews T-cell differentiation toward a CD62L^lo^ CD69^hi^ effector memory (CD45RO+) phenotype[2]. Because this mechanism is strictly dependent on a functional RB pathway, cells lacking RB will not respond to G1T38, providing a critical avenue for assay validation[3].

Mechanism of G1T38-mediated transient G1 arrest via the CDK4/6-RB signaling pathway.

Quantitative Parameters & Assay Design

Experimental success dictates utilizing the correct concentration of G1T38 based on the desired biological readout. The table below synthesizes the quantitative benchmarks required for precise assay design.

| Parameter | Value / Range | Application / Causative Justification |

| Biochemical IC50 | 1 – 2 nM | Highly potent and selective competitive inhibition of CDK4/6 over other CDKs[4]. |

| Cellular EC50 | ~23 nM | Effective baseline concentration for inhibiting proliferation in RB-proficient cells[3]. |

| Saturating Dose (Arrest) | 300 nM | Concentration required to achieve complete inhibition of RB phosphorylation and full G1 arrest[3]. |

| Immunomodulatory Dose | 50 – 100 nM | Optimal sub-saturating range for enhancing CD45RO+ memory T-cell differentiation without total suppression[2]. |

| Target Engagement Time | 16 – 24 hours | Near-complete reduction in RB phosphorylation occurs by 16 hours; optimal window for pRB flow cytometry[3]. |

| Phenotyping Timepoint | 7 – 14 days | Required duration of culture to observe significant shifts to effector memory states post-activation[2]. |

Step-by-Step Experimental Protocol

Step-by-step workflow for PBMC isolation, activation, G1T38 treatment, and analysis.

Phase 1: Reagent Preparation

-

G1T38 Stock Solution : Reconstitute G1T38 dihydrochloride in sterile, anhydrous DMSO to a concentration of 10 mM. Aliquot into single-use tubes to prevent freeze-thaw degradation and store at -20°C.

-

Culture Media : Prepare RPMI 1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

Phase 2: PBMC Isolation

-

Dilute fresh whole blood or buffy coat 1:1 with sterile PBS (Ca2+/Mg2+ free).

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 × g for 30 minutes at room temperature with the brake off to preserve the mononuclear cell ring.

-

Harvest the buffy coat layer, wash twice with PBS, and resuspend in Culture Media. Assess viability using Trypan Blue (viability should exceed 90%).

Phase 3: T-Cell Activation and G1T38 Treatment

-

Seed PBMCs at a density of

cells/mL in a 24-well or 96-well plate. -

Activation : Stimulate T cells using CD2/CD3/CD28 activation beads at a 1:1 bead-to-cell ratio[2]. Alternatively, use Phytohemagglutinin (PHA) at 5 μg/mL for broad lymphocyte stimulation[5].

-

Dosing Strategy :

-

For complete G1 arrest / Myelopreservation studies: Add G1T38 to a final concentration of 300 nM[3].

-

For Immunomodulation / Memory T-cell studies: Add G1T38 to a final concentration of 50 nM or 100 nM[2].

-

Timing: G1T38 can be added at Day 0, Day 1, or Day 3 post-activation depending on whether you are studying the prevention of initial cell cycle entry or the arrest of actively dividing cells[2].

-

Phase 4: Downstream Analytical Readouts

-

Target Engagement (24 Hours) : Harvest cells, fix, and permeabilize. Stain with anti-phospho-RB (Ser807/811) antibodies. Analyze via flow cytometry to confirm the blockade of the CDK4/6-RB axis[4].

-

Proliferation Assay (72 Hours) : Pulse the culture with 10 μM EdU (5′-ethynyl-2′-deoxyuridine) during the final 2–4 hours of incubation. Utilize Click-iT chemistry to quantify the percentage of cells actively synthesizing DNA (S-phase)[5].

-

Immunophenotyping (Days 7–14) : Harvest cells and stain for surface markers including CD4, CD8, CD45RO, CD62L, and CD69. G1T38-treated cultures should exhibit a statistically significant increase in the frequency of CD45RO+ memory T cells compared to vehicle controls[2].

Quality Control & Self-Validating Systems

A rigorously designed protocol must be self-validating to distinguish between true CDK4/6 inhibition, drug degradation, and non-specific toxicity. Incorporate the following controls into every run:

-

Target Engagement Validation : If pRB (Ser807/811) is not reduced by >85% at the 300 nM saturating dose at 24 hours, the G1T38 stock has likely degraded, or the cells have bypassed the RB restriction point.

-

Specificity Control (RB-Null System) : Treat an RB-disrupted cell line in parallel. G1T38 should exert zero effect on the cell cycle of RB-deficient cells, even at concentrations up to 2.5 μM[3]. If G1 arrest is observed in this control, it indicates off-target kinase inhibition or solvent toxicity[4].

-

Viability Baseline (Cytostatic vs. Cytotoxic) : G1T38 is strictly cytostatic. Annexin V/PI flow cytometry must confirm that the apoptotic rate of the 300 nM G1T38-treated group is statistically equivalent to the 0.1% DMSO vehicle control[4].

References

-

Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. Source: Oncotarget / PubMed Central (PMC) URL:[Link]

-

Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer. Source: Cancer Chemotherapy and Pharmacology / PubMed Central (PMC) URL:[Link]

-

1314 Trilaciclib, an intravenous cyclin-dependent kinase 4/6 inhibitor, enhances antitumor responses by modulating T cells. Source: Journal for ImmunoTherapy of Cancer (BMJ) URL:[Link]

Sources

- 1. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. G1T38 dihydrochloride | Benchchem [benchchem.com]

- 4. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Strategies for In Vivo Formulation and Vehicle Selection for G1T38 Dihydrochloride (Lerociclib)

For Researchers, Scientists, and Drug Development Professionals

Introduction: G1T38 (Lerociclib) and the Formulation Imperative

G1T38, also known as Lerociclib, is a potent and selective second-generation oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2][3] By preventing the phosphorylation of the Retinoblastoma (Rb) protein, G1T38 blocks the G1-to-S phase transition of the cell cycle, thereby inhibiting the proliferation of Rb-competent tumor cells.[2][4] Preclinical studies have demonstrated its efficacy in models of breast and non-small cell lung cancer.[1][5] A key differentiating feature of G1T38 is its unique pharmacokinetic profile, which may permit continuous daily dosing without the severe neutropenia often associated with first-generation CDK4/6 inhibitors, potentially eliminating the need for treatment holidays.[1][6][7]